3,4-dichloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide
Description
Propriétés
IUPAC Name |
3,4-dichloro-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-13-4-3-12(9-14(13)19)17(24)21-10-11-5-6-20-15(8-11)22-7-1-2-16(22)23/h3-6,8-9H,1-2,7,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEWKEDTFYCUIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves the use of reagents such as sodium hydride (NaH) and dimethylformamide (DMF) under controlled temperature conditions.
Introduction of the Pyrrolidinone Moiety: The pyrrolidinone group is introduced via a nucleophilic substitution reaction. This step may require the use of strong bases and solvents like tetrahydrofuran (THF).
Coupling with Dichlorobenzene: The final step involves the coupling of the pyridine intermediate with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
Hydrolysis of the Amide Bond
The central benzamide group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.
Conditions and Reagents :
-
Acidic Hydrolysis : Concentrated HCl (6M) at reflux (110°C, 12–24 hrs).
-
Basic Hydrolysis : NaOH (2M) in aqueous ethanol (70°C, 6–8 hrs).
Example Reaction :
Key Observations :
-
Hydrolysis rates depend on steric hindrance and electronic effects from the dichloro substituents.
-
Pyrrolidinone’s electron-withdrawing nature may accelerate hydrolysis compared to unsubstituted benzamides.
Nucleophilic Aromatic Substitution (NAS) at Dichlorinated Benzene
The 3,4-dichloro substituents on the benzene ring are susceptible to NAS under specific conditions.
Mechanistic Insight :
-
Chlorine at the meta position (C3) is less reactive due to steric hindrance from the adjacent substituent .
-
Electron-withdrawing amide groups activate the ring for NAS but direct substitution to specific positions .
Functionalization of the Pyrrolidinone Ring
The 2-oxopyrrolidin-1-yl group participates in ring-opening and carbonyl addition reactions.
3.1. Ring-Opening Reactions
-
Reductive Ring-Opening : LiAlH₄ in THF reduces the lactam to a pyrrolidine derivative .
-
Acid-Catalyzed Hydrolysis : H₂SO₄ (conc.) converts the lactam to γ-aminobutyric acid (GABA) analogs.
3.2. Carbonyl Reactivity
-
Grignard Addition : Reaction with CH₃MgBr forms a tertiary alcohol at the carbonyl position.
-
Condensation with Hydrazines : Forms hydrazone derivatives under mild acidic conditions (e.g., HCl/EtOH) .
Modifications on the Pyridine Ring
The pyridine moiety undergoes electrophilic substitution, though reactivity is modulated by the 2-oxopyrrolidin-1-yl group.
Observed Reactions :
-
Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates the para position relative to the methylene linker (Yield: 45%).
-
Suzuki Coupling : Pd-catalyzed cross-coupling with arylboronic acids introduces aryl groups at the C5 position .
Oxidation and Reduction Pathways
Notable Example :
Reduction of the pyridine ring to piperidine enhances solubility and alters binding affinity in biological systems .
Cross-Coupling Reactions
The chlorinated benzene and pyridine rings enable Pd-mediated couplings:
| Coupling Type | Reagents | Product | Yield |
|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Amine | Arylaminated derivatives | 60–75% |
| Ullmann | CuI, 1,10-Phenanthroline | Biaryl ethers | 50% |
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces dechlorination, forming monochloro and hydroxylated byproducts .
Applications De Recherche Scientifique
Research indicates that 3,4-dichloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide exhibits various biological activities that make it a candidate for therapeutic applications:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines. Its structural features allow it to interact with specific molecular targets involved in cancer progression, potentially leading to apoptosis in malignant cells .
- Neuroprotective Effects : The compound has been investigated for its capacity to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders such as Parkinson's disease. By inhibiting this enzyme, the compound may help in reducing oxidative stress and neuronal damage associated with such conditions .
Synthesis and Characterization
The synthesis of 3,4-dichloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. The process includes the formation of the oxopyrrolidine moiety and subsequent coupling with the dichlorobenzamide framework. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several studies have documented the efficacy of 3,4-dichloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency against specific types of cancer cells. Further mechanistic studies revealed that the compound induces apoptosis via the intrinsic pathway .
Case Study 2: Neuroprotection
In another investigation focused on neurodegenerative diseases, researchers treated neuronal cell cultures with varying concentrations of the compound. The findings demonstrated a reduction in cell death and improved cell viability compared to untreated controls. This effect was attributed to the inhibition of MAO-B activity and subsequent decrease in reactive oxygen species production .
Potential Therapeutic Applications
Given its promising biological activities, 3,4-dichloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide has potential applications in:
- Cancer Therapy : As a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth.
- Neurodegenerative Disorders : As a candidate for drug development aimed at treating conditions like Parkinson's disease by providing neuroprotective effects through MAO-B inhibition.
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Physicochemical Properties
- Molecular Weight and Solubility: AH-7921: MW ≈ 340 g/mol; lipophilic due to cyclohexyl and dimethylamino groups . Target Compound: Estimated MW ≈ 420 g/mol; the 2-oxopyrrolidin group may enhance solubility compared to AH-7921.
- Halogenation Effects: 3,4-Dichloro substitution (common across analogs) enhances metabolic stability and receptor binding affinity compared to non-halogenated benzamides .
Activité Biologique
3,4-Dichloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of 3,4-dichloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is , with a molecular weight of approximately 364.22 g/mol. The compound features a dichlorobenzamide moiety linked to a pyridine ring through a pyrrolidinylmethyl bridge.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅Cl₂N₃O |
| Molecular Weight | 364.22 g/mol |
| CAS Number | 1223360-17-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases or other proteins implicated in cell proliferation and survival.
Antitumor Activity
Research indicates that derivatives of benzamide compounds, including 3,4-dichloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide, exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activity of this compound. It has been evaluated for its effectiveness against various bacterial strains, demonstrating promising results in inhibiting bacterial growth. The mechanism appears to involve interference with bacterial cell wall synthesis or function.
Case Study 1: Antitumor Activity
In a study published in Cancer Research, researchers synthesized a series of benzamide derivatives and evaluated their cytotoxic effects on human cancer cell lines. Among these, 3,4-dichloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide exhibited an IC50 value of 5 µM against the A549 lung cancer cell line, indicating potent antitumor activity.
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 10 µg/mL for both strains, suggesting strong antibacterial properties that warrant further exploration.
Pharmacokinetics
The pharmacokinetic profile of 3,4-dichloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide has not been extensively characterized; however, initial studies suggest moderate oral bioavailability and a half-life suitable for therapeutic applications. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Q & A
Q. What are the standard synthetic routes for preparing 3,4-dichloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide?
The synthesis typically involves nucleophilic acyl substitution, where an amine intermediate reacts with a benzoyl chloride derivative. For example, analogous compounds are synthesized via multi-step routes, including alkylation of aromatic amines followed by benzoylation with substituted benzoyl chlorides (e.g., 2,4-dichlorobenzoyl chloride). Reaction conditions such as anhydrous solvents (e.g., dichloromethane) and bases (e.g., triethylamine) are critical to minimize side reactions .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to verify the positions of substituents on the aromatic rings and pyrrolidinone moiety. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is standard for pharmacological studies). X-ray crystallography may resolve ambiguous structural features .
Q. How is the compound typically purified after synthesis?
Purification often involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from solvents like ethanol. For intermediates, HPLC with reverse-phase C18 columns is employed to isolate high-purity fractions .
Advanced Research Questions
Q. What strategies optimize reaction yields during the synthesis of analogous benzamide derivatives?
Yield optimization requires fine-tuning reaction parameters:
- Temperature : Lower temperatures (0–5°C) reduce side reactions during benzoylation.
- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of the amine.
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates acylation in sterically hindered systems. Parallel experiments with Design of Experiments (DoE) can identify critical variables .
Q. How can conflicting bioactivity data for structurally similar compounds be resolved?
Discrepancies in biological assays (e.g., antiviral vs. anti-inflammatory activity) may arise from:
- Impurity profiles : Trace intermediates or byproducts (e.g., hydrolyzed pyrrolidinone) can skew results.
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times alter IC₅₀ values. Validate purity via HPLC-MS and replicate assays under standardized protocols .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) models binding to receptors like cyclooxygenase-2 (COX-2) or viral proteases. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with observed bioactivity .
Q. How do structural modifications (e.g., halogen substitution) impact pharmacological properties?
Comparative studies show:
- 3,4-Dichloro substitution : Enhances lipophilicity and membrane permeability vs. mono-chloro analogs.
- Pyrrolidinone moiety : Stabilizes hydrogen bonding with enzymatic active sites (e.g., SARS-CoV-2 Mpro). Structure-Activity Relationship (SAR) studies using isosteric replacements (e.g., fluorine for chlorine) refine selectivity .
Q. What protocols assess the compound’s environmental fate in ecotoxicological studies?
Follow OECD guidelines for:
- Biodegradation : Closed bottle tests (OECD 301D) to measure half-life in aquatic systems.
- Bioaccumulation : LogP values >3 suggest potential accumulation in lipid-rich tissues.
- Toxicity : Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests .
Methodological Considerations
Q. How are reaction intermediates characterized to avoid misinterpretation of final product data?
Track intermediates via Thin-Layer Chromatography (TLC) and LC-MS at each step. For example, incomplete benzoylation may leave residual amine, detectable by ninhydrin staining or ESI-MS .
Q. What experimental designs address batch-to-batch variability in biological testing?
Use randomized block designs with split-plot arrangements to control for variables like solvent residues or storage conditions. Include positive/negative controls (e.g., known enzyme inhibitors) and statistical validation (ANOVA, p <0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
